

3-(Hydroxymethyl)cyclohexanone chemical structure and properties

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Compound of Interest

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An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone

Abstract

3-(Hydroxymethyl)cyclohexanone is a bifunctional organic molecule that has garnered significant attention as a versatile building block in synthetic chemistry.^[1] Its structure, which incorporates both a nucleophilic primary alcohol and an electrophilic ketone within a cyclohexane scaffold, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its chemical structure, stereoisomerism, and physicochemical properties. Furthermore, it details key chemical reactions, established synthetic protocols, and applications, particularly in the synthesis of complex pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important chiral precursor.

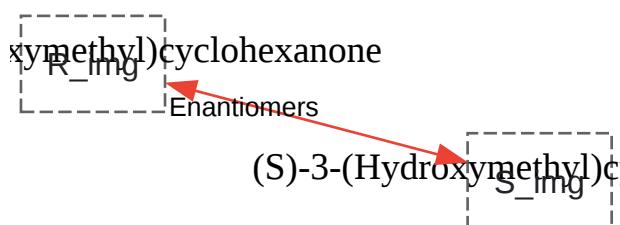
Chemical Identity and Structure

3-(Hydroxymethyl)cyclohexanone is a cyclic ketone and a primary alcohol. Its fundamental properties are summarized below.

| Identifier | Value | Source |
|-------------------|---|---|
| IUPAC Name | 3-(Hydroxymethyl)cyclohexan-1-one | [2] [3] |
| CAS Number | 21996-61-2; 32916-58-8 | [1] [2] [3] |
| Molecular Formula | C ₇ H ₁₂ O ₂ | [2] [3] |
| Molecular Weight | 128.17 g/mol | [1] [3] |
| Canonical SMILES | C1CC(CC(=O)C1)CO | [3] [4] |
| InChIKey | OTZGKTIHFHBGTGZ-UHFFFAOYSA-N | [1] [3] |

1.1. Stereochemistry

The presence of a chiral center at the C3 position means that **3-(Hydroxymethyl)cyclohexanone** can exist as two enantiomers: **(R)-3-(hydroxymethyl)cyclohexanone** and **(S)-3-(hydroxymethyl)cyclohexanone**. The stereochemistry is critical for its application in the pharmaceutical industry, where specific enantiomers are often required for desired biological activity.[\[5\]](#) Furthermore, due to the cyclohexane ring, it can also exist as cis and trans diastereomers, arising from the relative orientation of the hydroxymethyl group and other potential substituents on the ring. The control of this stereochemistry is a key challenge in its synthesis.[\[6\]](#)



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Caption: Enantiomers of **3-(Hydroxymethyl)cyclohexanone**.

Physicochemical Properties

The physical properties of **3-(Hydroxymethyl)cyclohexanone** are influenced by its ability to form hydrogen bonds via the hydroxyl group and the polar nature of the carbonyl group. While experimental data for the pure enantiomers are limited, predicted values and data for the racemic mixture offer valuable insights.[\[4\]](#)

| Property | Value | Notes / Source |
|--------------------------------|---|---------------------------------|
| Appearance | Colorless to pale yellow liquid/solid | [4] |
| Boiling Point | 239.8 ± 13.0 °C at 760 mmHg | Predicted [4] |
| Density | 1.054 ± 0.06 g/cm ³ | Predicted [4] |
| Topological Polar Surface Area | 37.3 Å ² | Computed [3][4] |
| Solubility | Expected to be soluble in polar organic solvents and moderately soluble in water. | [4] |

Chemical Reactivity and Mechanistic Insights

The bifunctional nature of **3-(Hydroxymethyl)cyclohexanone** allows for a wide array of chemical transformations. The ketone and alcohol moieties can be reacted selectively, making it a highly versatile synthetic intermediate.[\[1\]](#)

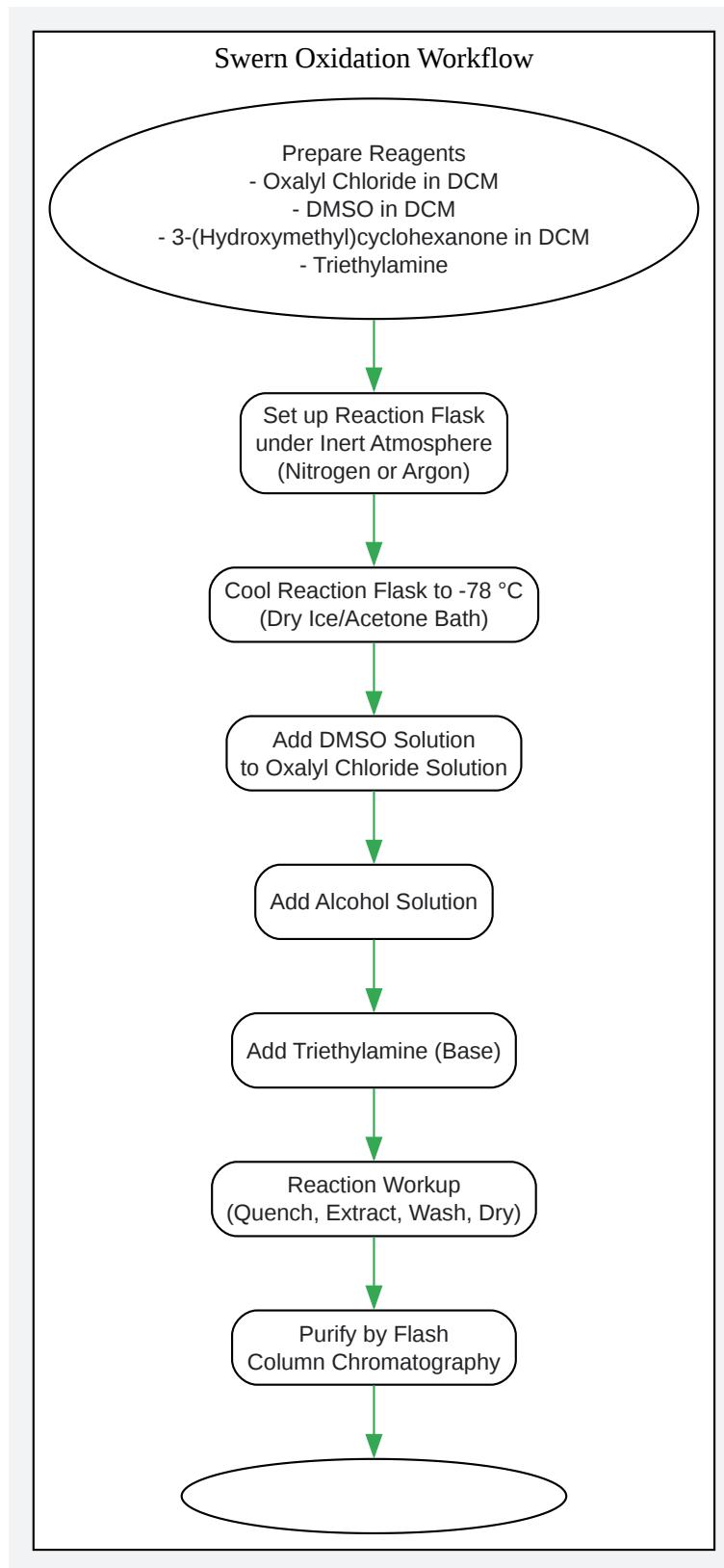
3.1. Oxidation of the Alcohol

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent is crucial for selectivity. Mild oxidizing agents like those used in a Swern oxidation are ideal for producing the corresponding aldehyde, (R)-3-formylcyclohexanone, without affecting the ketone.[\[7\]](#) Stronger oxidizing agents, such as potassium permanganate, can oxidize the cyclohexane ring itself, leading to ring-opening and the formation of dicarboxylic acids like adipic acid.[\[8\]\[9\]](#)

Mechanism: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. This forms an alkoxy sulfonium ylide intermediate, which then undergoes

intramolecular elimination to yield the aldehyde.^[7] This method is favored for its mild conditions, which preserve sensitive functional groups and stereocenters.^[7]



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Caption: Experimental workflow for the Swern oxidation.[\[7\]](#)

3.2. Reduction of the Ketone

The ketone can be reduced to a secondary alcohol, yielding 3-(hydroxymethyl)cyclohexan-1-ol. [\[10\]](#) Stereoselective reduction is a key strategy for synthesizing specific isomers of substituted cyclohexanols.[\[1\]](#)

3.3. Protection and Derivatization

Both the hydroxyl and ketone groups can be protected to allow for selective reactions at other sites. For instance, the hydroxyl group can be acylated to form an ester, a key step in chemoenzymatic resolution strategies.[\[5\]](#)[\[6\]](#)

Applications in Drug Development and Organic Synthesis

3-(Hydroxymethyl)cyclohexanone, particularly the (R)-enantiomer, is a valuable chiral building block for creating complex molecules.[\[11\]](#)

- Intermediate for Anti-inflammatory and Cytoprotective Agents: It serves as a key intermediate in the multi-step synthesis of complex tricyclic ketones, which are precursors to potent anti-inflammatory and cytoprotective agents.[\[11\]](#)[\[12\]](#)
- Synthesis of Carbocyclic Nucleoside Analogues: The cyclohexane ring can act as a stable substitute for the ribose sugar in nucleosides. This modification can enhance the metabolic stability of drug candidates, potentially leading to a longer half-life.[\[1\]](#)[\[11\]](#)
- Substrate in Enzymatic Studies: It is used as a model substrate in biochemical research, especially in studies involving alcohol dehydrogenases, to understand enzyme kinetics and substrate specificity.[\[11\]](#)

Experimental Protocols

5.1. Synthesis of Racemic **3-(Hydroxymethyl)cyclohexanone**

A common route involves the selective reduction of the carboxylic acid group of a precursor like 3-oxocyclohexanecarboxylic acid.[6]

Step-by-Step Methodology:

- Reaction Setup: To a solution of 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C under an inert atmosphere.[6]
- Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by Thin-Layer Chromatography (TLC).[6]
- Workup: Quench the reaction with methanol. Remove the solvent under reduced pressure.[6]
- Purification: Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate to afford racemic **3-(hydroxymethyl)cyclohexanone**.[6]

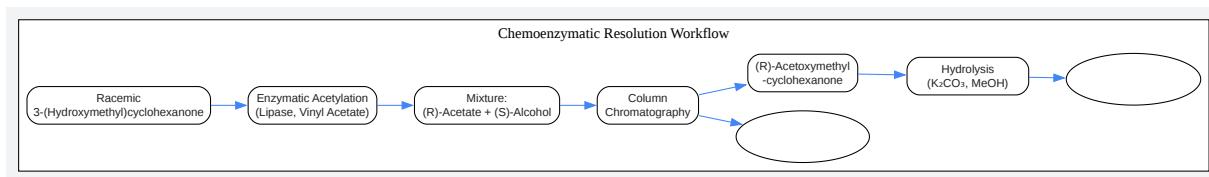
5.2. Enantioselective Synthesis: Chemoenzymatic Resolution

This strategy involves the synthesis of the racemic mixture followed by an enzymatic kinetic resolution to isolate the desired (R)-enantiomer.[6]

Step-by-Step Methodology:

- Enzymatic Acetylation: Dissolve racemic **3-(hydroxymethyl)cyclohexanone** (1.0 eq) in anhydrous diisopropyl ether. Add vinyl acetate (2.0 eq) followed by a lipase, such as Porcine Pancreatic Lipase (PPL-II).[5]
- Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction by TLC or Gas Chromatography (GC) until approximately 50% conversion is reached. The lipase will selectively acylate the (R)-enantiomer.[5]
- Separation: Filter to remove the enzyme. The filtrate contains (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-**3-(hydroxymethyl)cyclohexanone**, which are then separated by column chromatography.[5][6]

- Hydrolysis (Deprotection): Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until hydrolysis is complete (monitored by TLC).[5][6]
- Final Product Isolation: Evaporate the solvent and purify the residue by column chromatography to yield the final product, (R)-3-(hydroxymethyl)cyclohexanone.[6]



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Caption: Workflow for chemoenzymatic resolution.[5][6]

5.3. Analytical Characterization

- NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure. The ¹H NMR spectrum is expected to show distinct signals for the hydroxymethyl protons, the proton on the chiral center (C3), and the methylene protons of the ring.[1]
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (broad peak around 3400 cm⁻¹) and the carbonyl group (strong peak around 1710 cm⁻¹).
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
- Chiral HPLC: Used to determine the enantiomeric excess (e.e.) of the final chiral product.[13]

Safety and Handling

3-(Hydroxymethyl)cyclohexanone is classified as an irritant.[3][14]

- Hazard Statements:

- H315: Causes skin irritation.[3][15]
- H319: Causes serious eye irritation.[3][15]
- H335: May cause respiratory irritation.[3][15]

- Precautionary Measures:

- Use only in a well-ventilated area.[14][15]
- Avoid breathing mist, vapours, or spray.[14][15]
- Wear protective gloves, protective clothing, eye protection, and face protection.[14][15]
- Wash hands and any exposed skin thoroughly after handling.[15][16]
- Store in a well-ventilated place and keep the container tightly closed.[15][17]

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
[15]

Conclusion

3-(Hydroxymethyl)cyclohexanone is a fundamentally important bifunctional molecule with significant utility in organic synthesis. Its value as a chiral building block, particularly in the development of complex pharmaceutical agents, is well-established. A thorough understanding of its stereochemistry, reactivity, and synthetic methodologies is crucial for leveraging its full potential in research and development. The protocols and data presented in this guide offer a comprehensive foundation for scientists working with this versatile compound.

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